molecular formula C24H18ClN3O B2365525 3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-83-8

3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2365525
M. Wt: 399.88
InChI Key: RSJQFWXAXLDSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Quinoline derivatives, including those similar to "3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline," are crucial in organic chemistry for synthesizing pharmaceutically active compounds. For instance, Bänziger et al. (2000) discuss the efficient large-scale synthesis of octahydrobenzo[g]quinolines, highlighting the potential for creating complex molecules suitable for pharmaceutical applications (Bänziger et al., 2000). Similarly, studies on the synthesis of new chalcone compounds derived from phenyl quinoxaline suggest a method for producing molecules with expected biological activity, pointing to the synthetic versatility of quinoline derivatives (Ahmed & Ridha, 1970).

Antimicrobial Activities

Research into the antimicrobial activities of quinoline derivatives indicates their potential as antibacterial and antifungal agents. For example, El-Gamal et al. (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives and evaluated their in vitro antimicrobial activity, revealing moderate activities against a range of organisms (El-Gamal et al., 2016). This suggests the potential of "3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline" in developing new antimicrobial agents.

Photovoltaic and Corrosion Inhibition Applications

Quinoline derivatives also show promise in materials science, particularly in photovoltaics and corrosion inhibition. Zeyada et al. (2016) discuss the photovoltaic properties of quinoline derivatives and their application in organic–inorganic photodiode fabrication, indicating their potential in improving energy conversion efficiency (Zeyada, El-Nahass, & El-Shabaan, 2016). Additionally, Olasunkanmi and Ebenso (2019) explore the use of quinoxaline-based propanones as corrosion inhibitors, demonstrating their effectiveness in protecting mild steel in acidic conditions, which could imply similar applications for "3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline" derivatives (Olasunkanmi & Ebenso, 2019).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-29-19-6-4-5-16(13-19)14-28-15-21-23(17-9-11-18(25)12-10-17)26-27-24(21)20-7-2-3-8-22(20)28/h2-13,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJQFWXAXLDSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline

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